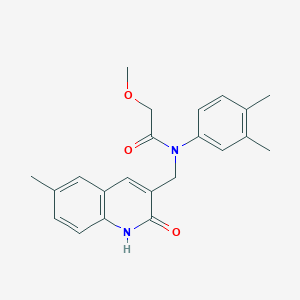
N-(4-chlorophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide, commonly known as CF3 or CF3P, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of CF3P is not fully understood. However, it has been suggested that CF3P exerts its pharmacological effects by modulating the activity of various enzymes and receptors in the body. For example, CF3P has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. CF3P has also been shown to activate the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
CF3P has been found to have several biochemical and physiological effects. In animal studies, CF3P has been shown to reduce inflammation and pain, decrease seizure activity, and inhibit the growth of cancer cells. CF3P has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. However, the exact mechanisms underlying these effects are still being investigated.
Vorteile Und Einschränkungen Für Laborexperimente
CF3P has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yield and purity. CF3P also exhibits a wide range of pharmacological activities, making it a versatile tool for studying various biological processes. However, CF3P has some limitations, such as its low solubility in water and limited bioavailability in vivo. These limitations may affect the interpretation of experimental results and the translation of CF3P into clinical applications.
Zukünftige Richtungen
There are several future directions for research on CF3P. One direction is to investigate the structure-activity relationship of CF3P and its analogs to identify compounds with improved pharmacological properties. Another direction is to explore the potential of CF3P as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanisms underlying the pharmacological effects of CF3P and to optimize its formulation for clinical use.
Conclusion:
In conclusion, CF3P is a promising compound with potential applications in medicinal chemistry, biochemistry, and pharmacology. Its synthesis method is well-established, and it exhibits a wide range of pharmacological activities. However, further research is needed to fully understand the mechanisms underlying its effects and to optimize its formulation for clinical use.
Synthesemethoden
The synthesis method of CF3P involves the reaction of 4-chlorobenzoyl chloride with furan-2-carboxylic acid hydrazide in the presence of triethylamine and dimethylformamide. The resulting compound is then reacted with 4-chlorophenylacetic acid in the presence of thionyl chloride to obtain CF3P. The purity and yield of the final product can be enhanced by recrystallization and column chromatography, respectively.
Wissenschaftliche Forschungsanwendungen
CF3P has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in animal models. CF3P has also been found to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy drugs. Additionally, CF3P has been investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3/c16-10-3-5-11(6-4-10)17-13(20)7-8-14-18-15(19-22-14)12-2-1-9-21-12/h1-6,9H,7-8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQSSHDAFBJQNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7691955.png)

![N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B7691975.png)


![4-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691989.png)






